1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one
Overview
Description
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tautomerism and Conformation Studies
- Structural Studies : A series of aryl-substituted compounds, including 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-diones, have been analyzed for tautomerism in solution and in the solid state using techniques like X-ray crystallography and 1H n.m.r. (Cunningham, Lowe, & Threadgill, 1989).
Antibacterial Properties
- Antibacterial Agent Development : Research has identified compounds like 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one as potent antibacterial agents, particularly against anaerobic bacteria. This includes the study of compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one (Dickens et al., 1991).
Synthesis of Hallucinogen Analogs
- Synthesizing Hallucinogen Analogs : Studies have focused on synthesizing analogs of hallucinogens, like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), to understand their pharmacology (Coutts & Malicky, 1973).
Chemical Transformation Studies
- Chemical Transformations : Explorations into the solvolytic conditions of compounds like 1-(3,4-Dimethoxyphenyl)propan-1-01 have provided insights into their behavior and potential transformations under various conditions (Clark‐Lewis & Nair, 1967).
Crystallography of Bioactive Compounds
- Crystallographic Analysis : The crystal structure of compounds like (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one has been studied, revealing insights into their molecular arrangements and potential bioactive properties (Sirat et al., 2010).
Microwave-Assisted Synthesis
- Microwave Irradiation Synthesis : The use of microwave irradiation has been explored for the synthesis of related compounds, demonstrating efficient and high-yield methods for creating these molecules (Lamba, Kumar, & Makrandi, 2006).
Development of Dopamine Analogues
- Dopamine Analogue Synthesis : Research includes the synthesis of bridged 3-benzazepine derivatives, acting as conformationally restricted dopamine analogues. This involves the transformation of ethyl 3,4-dimethoxyphenyl(phenyl)acetate into various derivatives (Gentles et al., 1991).
Future Directions
Properties
IUPAC Name |
1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMSBHKHZUDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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